rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid Ethyl Ester
Description
Properties
IUPAC Name |
ethyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-2-15-12(14)11-5-3-8-7-9(13)4-6-10(8)16-11/h4,6-7,11H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTYRVHHKJREDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(O1)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620361 | |
| Record name | Ethyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99199-61-8 | |
| Record name | 2H-1-Benzopyran-2-carboxylic acid, 6-fluoro-3,4-dihydro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99199-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUORO-3,4-DIHYDRO-(2H)-1-BENZOPYRAN-2-CARBOXYLIC ACID ETHYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Steps and Conditions
This method, adapted from CN102250050A, employs 2,4-dibromobutyric acid ethyl ester as the starting material. The synthesis proceeds as follows:
-
Alkylation of Fluorophenol :
Reaction of 6-fluorophenol with 2,4-dibromobutyric acid ethyl ester in the presence of a base (e.g., K₂CO₃) forms a bromoalkylated intermediate. The reaction is conducted in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–8 hours. -
Cyclization :
Intramolecular nucleophilic substitution under acidic conditions (e.g., HCl or H₂SO₄) facilitates ring closure to yield the benzopyran scaffold. The reaction proceeds at 90–110°C for 3–5 hours. -
Esterification and Purification :
The crude product is recrystallized using ethanol to isolate the ethyl ester derivative, achieving a yield of 65–72%.
Mechanistic Insights
Key Data
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| Alkylation | K₂CO₃, DMF | 70°C | 7 h | 85% |
| Cyclization | HCl (conc.), reflux | 100°C | 4 h | 78% |
| Recrystallization | Ethanol | RT | – | 72% |
Two-Step Synthesis via γ-Butyrolactone Intermediate
Reaction Steps and Conditions
CN108148032B describes a streamlined approach using 6-fluorophenol and γ-butyrolactone derivatives:
-
Formation of Intermediate :
6-Fluorophenol reacts with γ-butyrolactone bearing a leaving group (X = Br, I) under basic conditions (NaOH, EtOH). This step forms a keto-ester intermediate at 50–70°C over 2–4 hours. -
Acid-Catalyzed Cyclization :
The intermediate undergoes ring closure using ZnCl₂ or AlCl₃ as a Lewis acid catalyst at 110–150°C for 1–8 hours. The ethyl ester is obtained directly, with yields ranging from 45% to 72% depending on the catalyst.
Mechanistic Insights
Key Data
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| Intermediate Synthesis | NaOH, EtOH, γ-butyrolactone (X = Br) | 60°C | 3 h | 88% |
| Cyclization | ZnCl₂, 110°C | 110°C | 6 h | 72% |
Comparative Analysis of Methods
Efficiency and Scalability
The two-step method offers superior atom economy and fewer purification steps, but the three-step approach avoids high temperatures (>110°C), reducing energy costs.
Optimization Strategies
Solvent and Catalyst Selection
Chemical Reactions Analysis
Ethyl 6-fluorochroman-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Synthesis
rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid Ethyl Ester is primarily utilized as an intermediate in the synthesis of Nebivolol, a beta-blocker used for treating hypertension and heart failure. Its structural characteristics contribute to the pharmacological activity of Nebivolol, enhancing its efficacy and bioavailability .
Cardiovascular Research
Due to its role in synthesizing Nebivolol, this compound is significant in cardiovascular research. Studies have demonstrated that Nebivolol exhibits vasodilatory effects and improves endothelial function, making this compound a focus for developing new antihypertensive agents .
Chemical Biology
The compound's unique structure allows it to be explored in various chemical biology applications. Its derivatives are studied for potential interactions with biological targets, including enzymes and receptors involved in cardiovascular regulation .
Case Study 1: Synthesis of Nebivolol
In a study published by pharmaceutical researchers, this compound was synthesized using a multi-step process involving fluorination and carboxylation reactions. The resultant product was characterized using NMR spectroscopy and mass spectrometry, confirming its suitability as an intermediate for Nebivolol synthesis .
Case Study 2: Pharmacological Evaluation
A pharmacological evaluation highlighted the vasodilatory properties of Nebivolol synthesized from this compound. The study involved testing on rat models, demonstrating significant reductions in blood pressure and heart rate variability, thus validating the compound's relevance in cardiovascular therapeutics .
Mechanism of Action
The mechanism of action of Ethyl 6-fluorochroman-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the target enzyme. Molecular simulations have revealed the highly enantioselective mechanisms by which the compound interacts with its targets .
Biological Activity
rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid Ethyl Ester (CAS Number: 99199-61-8) is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula: C12H13FO3
- Molecular Weight: 224.23 g/mol
- Structure: The compound features a benzopyran core with a fluoro substituent, which is significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been linked to various therapeutic applications. Key areas of focus include:
1. Antihypertensive Properties
- This compound is a precursor to Nebivolol, an antihypertensive agent that exhibits vasodilatory effects primarily through β1-adrenoceptor antagonism and nitric oxide release. Studies have demonstrated that derivatives of this compound can effectively lower blood pressure in hypertensive models .
2. Antioxidant Activity
- Research indicates that rac-6-Fluoro-3,4-dihydro-2H-benzopyran derivatives possess antioxidant properties, which may help in mitigating oxidative stress-related diseases . The mechanism involves the scavenging of free radicals and chelation of metal ions.
3. Neuroprotective Effects
- Some studies have highlighted the potential neuroprotective effects of benzopyran derivatives, including this compound, against neurodegenerative diseases such as Parkinson's disease. These effects are attributed to their ability to reduce reactive oxygen species (ROS) and iron-mediated neurotoxicity .
Research Findings and Case Studies
Several studies have investigated the biological activities of rac-6-Fluoro-3,4-dihydro-2H-benzopyran derivatives:
Comparison with Similar Compounds
Comparison with Structural Analogs
Ethyl Ester vs. Methyl Ester Derivatives
Substituent Variations on the Benzopyran Core
6-Phenyl Substitution
- Compound : Ethyl 6-phenyl-3,4-dihydro-2H-chromane-2-carboxylate (CAS 56926-28-4) .
- Molecular Formula : C₁₈H₁₈O₃.
- Higher molecular weight (282.33 g/mol) reduces solubility in polar solvents .
8-Hydroxy Substitution
- Compound : Ethyl 8-hydroxy-3,4-dihydro-2H-chromane-2-carboxylate (CAS 108088-18-2) .
- Key Difference :
Non-Fluorinated Analog
Functional Group Modifications
Carboxylic Acid vs. Ester
Piperidinyl Methanone Derivative
- Compound: (6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)(piperidin-1-yl)methanone (CAS 878208-57-2) .
- Comparison: Replacement of the ester with a piperidinyl methanone group introduces basicity, altering pharmacokinetic properties .
Research Findings and Pharmacological Relevance
Q & A
Basic Research Question
- NMR : H NMR (CDCl₃) shows characteristic signals: δ 1.3 ppm (triplet, ethyl ester CH₃), δ 4.2–4.4 ppm (quartet, ester CH₂), and δ 6.8–7.1 ppm (aromatic protons). Fluorine coupling () confirms substitution at position 6 .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/0.1% formic acid) coupled with ESI-MS detects molecular ion peaks at m/z 209.1 [M+H]⁺, ensuring purity and identity .
What methodologies enable enantiomeric resolution of this compound, and how does stereochemistry impact biological activity?
Advanced Research Question
Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) resolves (R)- and (S)-enantiomers. Enantiomers exhibit divergent bioactivity; for example, (R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (CAS 129101-37-7) shows higher affinity for cyclooxygenase inhibition compared to the (S)-form . Activity assays (e.g., enzyme kinetics) paired with molecular docking simulations clarify stereochemical influences on target binding .
How can structure-activity relationship (SAR) studies guide the design of benzopyran derivatives with enhanced pharmacological properties?
Advanced Research Question
SAR studies focus on modifying the fluorophenyl ring and ester group. For example:
- Fluoro substitution : Position 6 fluorine enhances metabolic stability and lipophilicity (logP ~2.5), improving blood-brain barrier penetration .
- Ester vs. carboxylic acid : Ethyl ester prodrugs increase bioavailability, while free carboxylic acids (e.g., 6-Fluoro-4-oxochroman-2-carboxylic acid) exhibit direct enzyme inhibition .
- In vitro assays : MMP3 inhibition assays (IC₅₀) and IL-6 binding studies (SPR or ELISA) quantify potency .
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
